molecular formula C18H21N7 B6475167 N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640814-95-3

N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Numéro de catalogue: B6475167
Numéro CAS: 2640814-95-3
Poids moléculaire: 335.4 g/mol
Clé InChI: OWGSIZZUEZJNOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine, also known as quinazoline-4-amine, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug design. It is a derivative of the quinazoline nucleus, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest due to its potential in the development of novel drugs and therapeutic agents.

Applications De Recherche Scientifique

The quinazoline nucleus is of interest in medicinal chemistry due to its potential as a scaffold for the development of novel drugs and therapeutic agents. Quinazoline-4-amine has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folates. Inhibition of DHFR can be used to treat certain cancers and bacterial infections. In addition, N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine has been studied for its potential as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. Inhibition of CYP2C9 can be used to increase the bioavailability of certain drugs.

Mécanisme D'action

Target of Action

The primary target of N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

The compound interacts with the WRN helicase, inhibiting its activity . This interaction and subsequent inhibition can lead to changes in the DNA damage response (DDR), promoting the accumulation of gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The compound’s action can also lead to microsatellite instability (MSI), which is the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells as a result of deficient mismatch repair (dMMR) .

Result of Action

The compound’s action results in excellent inhibitory activity against different cancer cell lines . For instance, it has shown better antiproliferative activity against K562 cells than paclitaxel, doxorubicin, and NSC 617145 . Furthermore, the compound was found to be more sensitive to PC3 cells overexpressing WRN (PC3-WRN) than the control group cells (PC3-NC) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antiproliferative activity was assessed in a controlled environment of 37 °C in a humidified incubator with 5% CO2 . Changes in these conditions could potentially affect the compound’s action.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine for laboratory experiments include its low cost, availability, and stability. In addition, it is relatively easy to synthesize and its mechanism of action is well-understood. The main limitation of using N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine is that it is not very specific and can interact with a wide range of enzymes.

Orientations Futures

For research on N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine include the development of more specific inhibitors of DHFR and CYP2C9, as well as the development of drugs and therapeutic agents that are based on its structure. In addition, further research is needed to elucidate the biochemical and physiological effects of N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine, as well as its potential interactions with other enzymes involved in the metabolism of drugs and other xenobiotics. Finally, further research is needed to identify potential applications of N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine in the development of novel drugs and therapeutic agents.

Méthodes De Synthèse

The synthesis of N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine can be accomplished by a variety of methods. One method involves the reaction of 2-aminopyrimidine with 4-bromoquinazoline in the presence of a base. This reaction yields N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine as the major product. Other methods for the synthesis of N,N-dimethyl-2-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine4-amine include the condensation of 1,4-diaminobenzene with 4-bromoquinazoline, the reaction of 4-bromoquinazoline with 4-aminopyridine, and the reaction of 4-bromoquinazoline with 4-aminopyrrole.

Propriétés

IUPAC Name

N,N-dimethyl-2-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSIZZUEZJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.